Uracil arabinose-5'-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCXFVJDGTHFX-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18354-06-8 | |
| Record name | Uracil arabinotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018354068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URACIL ARABINOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD0EF6ZRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic and Enzymatic Pathways Involving Uracil Arabinose 5 Phosphate
De Novo Synthesis Pathways of Pyrimidine (B1678525) Nucleotides and Arabinose Integration
The de novo synthesis of pyrimidine nucleotides is a highly conserved and essential biochemical pathway that provides the necessary precursors for RNA and DNA synthesis. nih.govfrontiersin.orgmdpi.com This process begins with simple molecules and culminates in the formation of uridine (B1682114) monophosphate (UMP), which serves as the parent compound for other pyrimidine nucleotides. frontiersin.orgasm.orgpixorize.com The integration of an arabinose sugar into this pathway to form uracil (B121893) arabinose-5'-phosphate is not a standard biological process but can be conceptualized through the action of specific enzymes on arabinose-derived precursors.
Precursors and Early Stage Enzymatic Transformations
The de novo synthesis of pyrimidines commences with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase (CPS). frontiersin.orgpixorize.com This is followed by the condensation of carbamoyl phosphate with aspartate to yield carbamoyl aspartate, a reaction mediated by aspartate transcarbamoylase (ATC). frontiersin.org The subsequent steps involve ring closure to form dihydroorotate, which is then oxidized to orotate (B1227488). frontiersin.org In plants, the initial two enzymatic reactions of de novo pyrimidine synthesis are localized within the plastids. nih.gov
The formation of the pyrimidine ring itself does not directly involve a sugar moiety. The key step for the incorporation of a sugar occurs when orotate reacts with a phosphoribosyl donor.
Role of Phosphoribosyl Pyrophosphate (PRPP) and Analogues in Arabinonucleotide Formation
Phosphoribosyl pyrophosphate (PRPP) is a crucial intermediate in cellular metabolism, serving as the ribose-phosphate donor in the biosynthesis of purine (B94841) and pyrimidine nucleotides. wikipedia.orgnih.govyoutube.com It is synthesized from ribose-5-phosphate (B1218738) and ATP by the enzyme PRPP synthetase. nih.govresearchgate.net In the canonical de novo pyrimidine pathway, orotate phosphoribosyltransferase (OPRT) catalyzes the reaction between orotate and PRPP to form orotidine-5'-monophosphate (OMP). mdpi.comwikipedia.org OMP is subsequently decarboxylated to yield uridine-5'-monophosphate (UMP). frontiersin.orgwikipedia.org
The formation of uracil arabinose-5'-phosphate via a de novo-like pathway would necessitate the existence of an arabinose-containing analogue of PRPP, or an enzyme capable of utilizing an arabinose-phosphate donor with orotate. While the natural occurrence of such a pathway is not established, the enzymatic machinery for creating nucleotide analogues provides a basis for its potential synthesis. For instance, phosphoribosyltransferases have demonstrated versatility in recognizing different substrates, which is fundamental to the synthesis of various natural and modified 5'-NMPs. mdpi.com The synthesis of arabinose-5-phosphate (B10769358) itself is a known biological process, and mimics of this compound have been synthesized to study its enzymatic interactions. nih.gov
Salvage Pathways and Interconversion Mechanisms
Salvage pathways are essential for recycling nucleobases and nucleosides that result from the degradation of DNA and RNA. wikipedia.org These pathways are particularly important in tissues that have a limited capacity for de novo synthesis. wikipedia.org The formation of this compound is more plausibly situated within the context of salvage reactions, where pre-formed uracil or its arabinoside derivative is converted into the corresponding nucleotide.
Enzymatic Phosphorylation of Uracil Arabinonucleosides
The direct phosphorylation of a nucleoside is a key step in the salvage pathway. Uracil arabinonucleoside (ara-U) can be phosphorylated at the 5'-hydroxyl group to form this compound. This reaction is catalyzed by a class of enzymes known as nucleoside kinases. mdpi.com
Nucleoside Phosphorylase Activities in Arabinonucleotide Synthesis and Degradation
Nucleoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of nucleosides to yield a free base and a pentose-1-phosphate. nih.govnih.gov Uridine phosphorylase, for example, can catalyze the reaction between uracil and ribose-1-phosphate (B8699412) to form uridine. wikipedia.orgnih.gov These enzymes can also act in the reverse, degradative direction. The activity of nucleoside phosphorylase on 1-beta-D-arabinosyluracil has been demonstrated in Escherichia coli, indicating that these enzymes can recognize arabinose-containing nucleosides. nih.gov This suggests a potential role for nucleoside phosphorylases in both the synthesis and degradation of uracil arabinonucleosides, which are the direct precursors for the kinase-mediated formation of this compound. nih.govnih.gov
Kinase-Mediated Phosphorylation at the 5'-Position
The final step in the salvage synthesis of this compound is the transfer of a phosphate group to the 5'-position of the arabinose sugar of uracil arabinonucleoside. This reaction is mediated by nucleoside kinases, which utilize a phosphate donor, typically ATP. mdpi.com Several nucleoside kinases have been identified with broad substrate specificity, capable of phosphorylating various canonical and modified nucleosides. mdpi.com For example, deoxynucleoside kinase from Drosophila melanogaster and deoxycytidine kinase from Bacillus subtilis have been shown to phosphorylate a range of nucleoside analogues. mdpi.com The enzymatic synthesis of adenine (B156593) 5'-arabinonucleotides has been achieved using an immobilized form of deoxyadenosine (B7792050) kinase from Dictyostelium discoideum. mdpi.com This demonstrates the feasibility of kinase-mediated phosphorylation of arabinonucleosides to their corresponding 5'-monophosphates.
Table 1: Key Enzymes in Pathways Related to this compound
| Enzyme | Function | Relevance to this compound |
| Carbamoyl Phosphate Synthetase (CPS) | Catalyzes the first step of de novo pyrimidine synthesis. frontiersin.orgpixorize.com | Initiates the synthesis of the pyrimidine ring, a core component. |
| Aspartate Transcarbamoylase (ATC) | Condenses carbamoyl phosphate with aspartate. frontiersin.org | Continues the formation of the pyrimidine precursor, orotate. |
| Orotate Phosphoribosyltransferase (OPRT) | Transfers a ribose-phosphate group from PRPP to orotate. mdpi.comwikipedia.org | A potential enzymatic step if an arabinose-phosphate donor is available. |
| Nucleoside Kinases | Phosphorylate nucleosides to form nucleotides. mdpi.com | Directly responsible for the formation of this compound from its nucleoside. |
| Nucleoside Phosphorylases | Catalyze the reversible phosphorolysis of nucleosides. nih.govnih.gov | Can synthesize or degrade uracil arabinonucleoside, the precursor to this compound. |
Multi-Enzymatic Cascade Systems for this compound Production
In Vitro Biosynthetic Systems for Arabinofuranosyl Nucleotide Analogues
In vitro synthetic enzymatic biosystems have been designed and constructed to produce arabinofuranosyl nucleotide analogues from readily available nucleosides or simple sugars. mdpi.comdntb.gov.ua These systems bypass the complexities and potential toxicity associated with in vivo production and the harsh conditions of chemical synthesis. A common strategy involves the enzymatic isomerization of the ribose moiety of a standard nucleoside into arabinose. mdpi.comnih.gov For example, arabinosides can be synthesized from sucrose (B13894) and a corresponding nucleobase using an artificial multi-enzymatic cascade. dntb.gov.uanih.gov
These biosystems are modular, allowing for the production of various arabinosides by introducing different nucleobases or by substituting enzymes with different substrate specificities. mdpi.comdntb.gov.ua One such system incorporates four core enzymes: nucleoside phosphorylase (NP), phosphopentomutase (PPM), ribose 5-phosphate isomerase (RPI), and D-arabinose 5-phosphate isomerase (API). mdpi.comnih.gov Another approach utilizes a three-step cascade with uridine phosphorylase, a purine nucleoside phosphorylase, and a kinase to synthesize vidarabine (B1017) 5'-monophosphate from arabinosyluracil (araU) and adenine. mdpi.com While effective, some of these systems can be costly due to the consumption of ATP. mdpi.comnih.gov
A novel biocatalytic method has been identified using a pseudouridine (B1679824) monophosphate C-glycosidase for the selective 5-β-C-glycosylation of uracil from pentose (B10789219) 5-phosphate substrates, including D-arabinose 5-phosphate. nih.gov This reverse C-glycosidase reaction represents a unique approach to forming the C-C bond between the sugar and the base, further expanding the enzymatic toolkit for producing nucleotide analogues. nih.gov
Sequential Enzyme Reactions and Optimization Strategies
The production of uracil arabinoside and its phosphorylated form relies on carefully orchestrated sequential enzyme reactions. A prominent pathway is the phosphorolysis-isomerization-dephosphorylation cascade, which converts a starting nucleoside like uridine into the desired arabinoside. mdpi.comnih.gov In this system, a nucleoside phosphorylase (NP) first catalyzes the phosphorolysis of the starting nucleoside to generate ribose-1-phosphate and the free base. conicet.gov.ar Subsequently, phosphopentomutase (PPM) converts ribose-1-phosphate to ribose-5-phosphate, which is then isomerized to arabinose-5-phosphate via the action of isomerases. mdpi.com This arabinose phosphate intermediate can then be used in a reverse phosphorolysis reaction to synthesize the new arabinofuranosyl nucleoside.
Optimization of these multi-enzyme cascades is critical for maximizing product yield. Key strategies include:
Meticulous Enzyme Selection : The choice of enzymes is paramount. For instance, in one study, Escherichia coli uridine phosphorylase (EcUP) was used specifically for the production of arabinofuranosyluracil (B3032727) (Ara-U). mdpi.com The efficiency of the cascade can vary significantly depending on the source and substrate specificity of the nucleoside phosphorylases used. dntb.gov.ua
Optimization of Reactant Concentrations : The concentration of inorganic phosphate is a crucial factor, as it is a substrate in the initial phosphorolysis step. mdpi.comnih.gov Studies have shown that the yield of the target arabinoside initially increases with phosphate concentration, but then decreases, necessitating the determination of an optimal level, which was found to be 1.0-1.5 mM in one system for Ara-A production. nih.gov
Key Enzyme Dosage : Adjusting the amount of each enzyme in the cascade is essential to prevent the accumulation of intermediates and to drive the reaction towards the final product. mdpi.comdntb.gov.ua
Reaction Time and Conditions : Optimizing reaction time, temperature, and pH are standard procedures to ensure all enzymes in the cascade are functioning near their optimal activity and to maximize the final yield before product degradation can occur. mdpi.comresearchgate.net
Despite optimization, the yields for some arabinosides can be low. For example, the production of Ara-U from uridine using an in vitro multi-enzymatic cascade yielded 13 μM, a result attributed to the thermodynamic tendency of uridine phosphorylase to favor nucleoside hydrolysis. mdpi.com Further engineering of the enzymes and optimization of reaction conditions are considered necessary to improve the efficiency of these biosynthetic systems. mdpi.com
| Enzymatic System | Key Enzymes | Starting Substrates | Product(s) | Reported Yield/Concentration | Reference |
|---|---|---|---|---|---|
| Phosphorolysis-Isomerization-Dephosphorylation Cascade | Nucleoside Phosphorylase (NP), Phosphopentomutase (PPM), Ribose 5-Phosphate Isomerase (RPI), D-Arabinose 5-Phosphate Isomerase (API) | Guanosine | Arabinofuranosylguanine (Ara-G) | 0.12 mM (24% theoretical yield) | mdpi.comnih.gov |
| Phosphorolysis-Isomerization-Dephosphorylation Cascade | EcUP, PPM, RPI, API | Uridine | Arabinofuranosyluracil (Ara-U) | 13 μM | mdpi.com |
| Multi-Enzymatic Cascade from Sucrose | Sucrose Phosphorylase, Phosphoglucomutase, G6PD, 6PGDH, RPI, API, PPM, NP | Sucrose, Adenine | Vidarabine (Ara-A) | 0.37 mM (18.7% theoretical yield) | dntb.gov.uanih.gov |
| Three-Step Cascade for 5'-Monophosphate | Uridine Phosphorylase (CpUP), Purine Nucleoside Phosphorylase (AhPNP), Deoxyadenosine Kinase (DddAK) | Arabinosyluracil (araU), Adenine, ATP | Vidarabine 5'-monophosphate (araA-MP) | ≥95.5% conversion | mdpi.com |
| Reverse C-Glycosidase Reaction | Pseudouridine Monophosphate C-glycosidase | D-arabinose 5-phosphate, Uracil | Pseudouridine (Ψ) 5'-phosphate analogue | 33-94% yield for various C-nucleoside phosphates | nih.gov |
Comparative Analysis of Pyrimidine Nucleotide Biosynthesis in Different Organisms
The biosynthesis of pyrimidine nucleotides is a fundamental process essential for all life, providing the building blocks for nucleic acids. nih.gov The primary route for this synthesis is the de novo pathway, also known as the "orotate pathway," which constructs the pyrimidine ring from simple precursors like carbamoyl phosphate, aspartate, and phosphoribosyl pyrophosphate (PRPP). nih.govbioone.org While the sequence of the six core reactions that lead to the formation of the first key pyrimidine nucleotide, uridine 5'-monophosphate (UMP), is highly conserved across bacteria, plants, and animals, the organization, subcellular localization, and regulation of the enzymes involved show significant differences. nih.govbioone.orgmdpi.com
In bacteria such as E. coli, the genes encoding the enzymes for pyrimidine biosynthesis are often organized into operons, allowing for coordinated regulation. mdpi.com In contrast, in higher plants, the enzymes of the de novo pathway are located in different cellular compartments. The initial steps occur in the plastids, while the later steps take place in the cytosol and mitochondria. nih.gov In mammals, the first three enzymatic activities (carbamoyl phosphate synthetase II, aspartate transcarbamoylase, and dihydroorotase) are present on a single large multifunctional protein called CAD, which is located in the cytosol. uoanbar.edu.iq The last two enzymes of the pathway, orotate phosphoribosyltransferase and OMP decarboxylase, are also found on a single bifunctional protein, UMP synthase. uoanbar.edu.iq
Regulation of the pathway also varies. In plants, the pathway is subject to feedback inhibition by UMP and feed-forward activation by PRPP. nih.govbioone.org In species of Pseudomonas, the synthesis of pyrimidine biosynthetic enzymes can be regulated by pyrimidine-related compounds and is influenced by the available carbon source. mdpi.com
It is crucial to note that these standard de novo and salvage pathways are responsible for the synthesis of ribonucleotides (containing ribose) and deoxyribonucleotides. The synthesis of arabinose-containing pyrimidine nucleotides like this compound is not a feature of these canonical pathways. Instead, their production is achieved through specialized, often synthetic, in vitro multi-enzymatic cascades as detailed in the previous section, which are designed to convert common pentoses or nucleosides into these valuable therapeutic analogues. mdpi.comdntb.gov.ua
Metabolic Roles and Biological Significance of Uracil Arabinose 5 Phosphate in Cellular Processes
Participation in Nucleic Acid Metabolism and Analog Incorporation
While the direct metabolic role of uracil (B121893) arabinose-5'-phosphate is not as extensively documented as that of A5P, research into related arabinose nucleosides provides significant insight into its potential functions, particularly in the context of nucleic acid structure and the metabolism of chemotherapeutic agents.
The inclusion of an arabinose sugar, a C2' stereoisomer of ribose, into a nucleic acid polymer creates what is known as an arabino nucleic acid (ANA). nih.govnih.gov Research has shown that this structural modification has significant consequences for the properties of the nucleic acid. ANA oligonucleotides have demonstrated resistance to degradation by nucleases, a feature that has made them attractive for therapeutic applications. nih.govcsic.es
The metabolism of uracil arabinoside and its phosphorylated forms is closely linked to the metabolism of the well-known anticancer drug cytosine arabinoside (ara-C). Ara-C is a prodrug that must be phosphorylated intracellularly to its active triphosphate form to exert its cytotoxic effects. researchgate.netportlandpress.com A major pathway for the inactivation of ara-C is its deamination by the enzyme cytidine (B196190) deaminase to the less active compound, uracil arabinoside (ara-U). researchgate.netnih.govnih.gov
The phosphorylation of these nucleoside analogs is a critical step. The conversion of ara-C to its monophosphate form (ara-CMP) is a rate-limiting step in its activation. portlandpress.com It has been suggested that dCMP deaminase could potentially convert ara-CMP to uracil arabinoside monophosphate (ara-UMP), which is uracil arabinose-5'-phosphate. nih.gov Therefore, the formation of this compound can be seen as part of the metabolic network of pyrimidine (B1678525) analogs. The balance between the activation of these analogs through phosphorylation and their inactivation through deamination is a key determinant of their ultimate therapeutic efficacy. portlandpress.com
Research on the Influence of Arabinose Sugar on Nucleic Acid Structure and Function
Interconnections with Pseudouridine (B1679824) Metabolism
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant modified nucleoside in non-coding RNAs like tRNA and rRNA. nih.govembopress.org Its catabolism is a crucial part of cellular nucleotide recycling. This process does not directly involve this compound, but rather its ribose-containing counterparts.
Degradation of Pseudouridine 5'-monophosphate (ΨMP) to Uracil and Ribose 5'-Phosphate
The breakdown of pseudouridine is a two-step process that salvages the uracil base for reuse. nih.govoup.com
Phosphorylation of Pseudouridine: The pathway begins with the phosphorylation of pseudouridine (Ψ) to pseudouridine 5'-monophosphate (ΨMP). This reaction is catalyzed by the enzyme pseudouridine kinase (PsuK in E. coli, PUKI in Arabidopsis thaliana). nih.govfrontiersin.org
Glycosidic Bond Cleavage: The resulting ΨMP is then degraded by the enzyme pseudouridine 5'-monophosphate glycosylase (PsuG in E. coli, PUMY in Arabidopsis). frontiersin.org This enzyme catalyzes the cleavage of the C-C glycosidic bond in ΨMP, which is unique because pseudouridine is a C-nucleoside (the bond is between C1' of the ribose and C5 of the uracil). acs.orgnih.gov The products of this reaction are uracil and ribose 5-phosphate. acs.orgnih.gov
These end products can then re-enter central metabolic pathways. Uracil can be used in nucleotide salvage pathways to synthesize new pyrimidine nucleotides, while ribose 5-phosphate is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. oup.comnumberanalytics.com
Broader Implications in Nucleotide Pool Homeostasis
The proper balance of nucleotide pools is essential for critical cellular functions, including DNA replication, transcription, and energy metabolism. numberanalytics.comnumberanalytics.com The degradation of modified nucleosides like pseudouridine is an integral part of this maintenance.
Enzymatic Interactions and Substrate Specificity of Uracil Arabinose 5 Phosphate
Kinetic Characterization of Enzymes Utilizing or Producing Uracil (B121893) Arabinose-5'-Phosphate
The efficiency and reaction rates of enzymes that interact with A5P or its derivatives are defined by their kinetic parameters. These parameters provide insight into the enzyme's affinity for its substrate and its maximum catalytic speed under specific conditions.
The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. libretexts.org A lower Km value corresponds to a higher affinity. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
Detailed kinetic studies have been performed on several key enzymes in the A5P pathway. For instance, the K-antigen-specific D-arabinose-5-phosphate isomerase (KpsF) from Escherichia coli has been characterized extensively. This enzyme is specific for A5P and its isomer Ru5P. nih.gov The apparent Km value for A5P is 0.57 mM, while for Ru5P it is 0.3 mM, suggesting a slightly higher affinity for Ru5P. The apparent catalytic constant (kcat) is 15 s⁻¹ for the conversion of A5P to Ru5P and 19 s⁻¹ in the reverse direction. nih.gov
In another example, a mutant strain of Salmonella typhimurium was found to have an altered KDO-8-P synthetase with a significantly higher Km for D-arabinose-5-P (6 mM) compared to the parent strain (0.17 mM), indicating a 35-fold decrease in affinity for its substrate. pnas.org
Below is a table summarizing the kinetic parameters for key enzymes involved in A5P metabolism.
| Enzyme | Organism | Substrate | Apparent Km (mM) | Apparent Vmax or kcat | Reference |
| D-Arabinose-5-Phosphate Isomerase (KpsF) | Escherichia coli | D-Arabinose-5-Phosphate | 0.57 | 15 s⁻¹ | nih.gov |
| D-Arabinose-5-Phosphate Isomerase (KpsF) | Escherichia coli | D-Ribulose-5-Phosphate | 0.3 | 19 s⁻¹ | nih.gov |
| KDO-8-P Synthetase (Parent Strain) | Salmonella typhimurium | D-Arabinose-5-Phosphate | 0.17 | Not Specified | pnas.org |
| KDO-8-P Synthetase (Mutant Strain PRX2) | Salmonella typhimurium | D-Arabinose-5-Phosphate | 6.0 | Not Markedly Affected | pnas.org |
| Ribose-5-phosphate (B1218738) Isomerase B (RpiB) | Escherichia coli | Ribose-5-Phosphate | 1.2 | 69 s⁻¹ | diva-portal.org |
| Ribose-5-phosphate Isomerase A (RpiA) | Escherichia coli | Ribose-5-Phosphate | 3.1 | 2100 s⁻¹ | diva-portal.org |
Substrate analogues, which are structurally similar to the natural substrate, can act as competitive inhibitors by binding to the enzyme's active site, thereby providing valuable information about substrate specificity and active site architecture.
D-arabinose-5-phosphate (A5P) itself can act as a substrate analogue. It is a known competitive inhibitor of Ribose-5-phosphate isomerase A (RpiA), with a Ki of 2.1 mM, but it is a very poor inhibitor of the unrelated RpiB isoform (Ki ≥10 mM). diva-portal.orgnih.gov This highlights the distinct active site structures of the two isomerase families.
For D-arabinose-5-phosphate isomerase (API), several inhibitors have been identified. The end product of the KDO biosynthetic pathway, CMP-Kdo, acts as a feedback inhibitor for the API from Bacteroides fragilis. nih.gov Additionally, hydroxamate compounds such as 4-Phospho-2,3-acetyl-d-erythrose hydroxamate (4PEH) have been shown to be potent inhibitors of API. nih.gov A5P can also act as an inhibitor of other enzymes in related pathways, such as transaldolase, where it forms a covalent Schiff base with an active site lysine (B10760008) but does not proceed through the full catalytic cycle. researchgate.net
In the context of producing nucleoside analogues, multi-enzyme cascades have been developed. For instance, a three-enzyme system for synthesizing Vidarabine (B1017) 5′-monophosphate uses arabinosyluracil (araU) as a starting precursor. mdpi.com In this system, uridine (B1682114) phosphorylase from Clostridium perfringens (CpUP) catalyzes the phosphorolysis of araU to produce uracil and α-D-arabinose-1-phosphate, demonstrating the processing of an arabinose-containing uracil nucleoside. mdpi.comresearchgate.net
| Enzyme | Analogue/Inhibitor | Effect | Reference |
| Ribose-5-phosphate Isomerase A (RpiA) | D-Arabinose-5-Phosphate | Competitive Inhibition (Ki = 2.1 mM) | diva-portal.org |
| Ribose-5-phosphate Isomerase B (RpiB) | D-Arabinose-5-Phosphate | Weak Inhibition (Ki ≥ 10 mM) | nih.gov |
| Arabinose-5-phosphate (B10769358) Isomerase (bfAPI) | CMP-Kdo | Feedback Inhibition | nih.gov |
| Transaldolase | D-Arabinose-5-Phosphate | Covalent Inhibition | researchgate.net |
| Uridine Phosphorylase (CpUP) | Arabinosyluracil (araU) | Substrate (produces Uracil + α-D-arabinose-1-phosphate) | mdpi.comresearchgate.net |
Determination of Apparent Km and Vmax Values for Specific Enzyme-Substrate Pairs
Stereochemical Aspects of Enzymatic Reactions with Arabinose Sugars
Enzymes that metabolize sugars are highly stereospecific, meaning they can distinguish between different stereoisomers of a substrate. The specific three-dimensional arrangement of hydroxyl groups in arabinose is critical for its recognition and processing by enzymes.
For example, L-arabinose isomerase, encoded by the araA gene, specifically catalyzes the isomerization between L-arabinose and L-ribulose. wikipedia.org Similarly, enzymes in the KDO pathway are specific for D-arabinose-5-phosphate. nih.gov Transketolase, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, demonstrates stereospecific carbon-carbon bond formation and can utilize L-arabinose to produce L-gluco-heptulose in a fully stereoselective reaction. rsc.org The synthesis of nucleotide sugars like UDP-β-L-arabinose can also be achieved with high stereopurity using enzymatic methods that exploit the selectivity of UDP-sugar pyrophosphorylases. frontiersin.org This enzymatic specificity ensures the correct stereochemistry of the final product, which is essential for its biological function. The stereochemical structures of L-arabinose, L-ribulose, and L-ribose highlight the subtle differences that enzymes must recognize. researchgate.net
Identification and Characterization of Enzyme Active Site Residues
The function of an enzyme is dictated by the specific amino acid residues within its active site, which are responsible for substrate binding and catalysis. Identifying these residues through structural and mutational studies is key to understanding the enzyme's mechanism.
Site-directed mutagenesis is a powerful technique used to probe the function of individual amino acid residues. By changing a specific residue and observing the effect on enzyme activity, its role can be inferred.
In the D-arabinose-5-phosphate isomerase from Bacteroides fragilis (bfAPI), structure and sequence analyses suggest that two highly conserved histidine residues, His79 and His186, may play important catalytic roles. researchgate.net This is supported by studies on the E. coli homologue (ecAPI), where mutating the equivalent of His186 (His193) to alanine (B10760859) results in an inactive enzyme. nih.gov
Extensive mutational analysis has been performed on Ribose-5-phosphate isomerase B (RpiB) from Leishmania donovani (LdRpiB). Mutating residues Cys69, His102, Asp45, and Glu149 to C69S, H102N, D45N, and E149A, respectively, led to a complete loss of enzyme activity, indicating they are indispensable. plos.org In contrast, a Y46F mutation had little effect on kinetics, while H138N, H11N, and P47A mutations altered kinetic parameters and substrate specificity. plos.org
| Enzyme | Organism | Mutation | Effect on Activity | Inferred Role of Residue | Reference |
| Arabinose-5-phosphate Isomerase (ecAPI) | Escherichia coli | H193A | Inactive enzyme | Catalytic role | nih.gov |
| RpiB (LdRpiB) | Leishmania donovani | C69S | Complete loss of activity | Indispensable for activity | plos.org |
| RpiB (LdRpiB) | Leishmania donovani | H102N | Complete loss of activity | Indispensable for activity | plos.org |
| RpiB (LdRpiB) | Leishmania donovani | D45N | Complete loss of activity | Indispensable for activity | plos.org |
| RpiB (LdRpiB) | Leishmania donovani | E149A | Complete loss of activity | Indispensable for activity | plos.org |
| RpiB (LdRpiB) | Leishmania donovani | Y46F | Similar kinetic behavior to wild type | Not critical for catalysis; involved in substrate specificity | plos.org |
The three-dimensional structure of an enzyme provides a blueprint for its function. Crystal structures of A5P-metabolizing enzymes have revealed key details about their catalytic mechanisms.
The crystal structure of API from B. fragilis (bfAPI) shows that the active site is located in a cleft at the interface of three monomers in the tetrameric enzyme. researchgate.net The site is composed of His79 and His186 from two different adjacent monomers, along with a conserved Ser/Thr-rich region. researchgate.net This architecture brings together residues from different subunits to form a functional catalytic center.
Similarly, the structure of Ribose-5-phosphate isomerase B (RpiB) from E. coli reveals a completely different fold and active site compared to the RpiA family, despite catalyzing the same reaction. nih.gov The active site of RpiB is formed at the interface between two subunits of a dimer, with each subunit contributing essential residues. nih.gov This is in contrast to RpiA, where each subunit contains a complete active site. diva-portal.org Structural analysis of RpiA complexed with the inhibitor arabinose-5-phosphate confirmed that the phosphate (B84403) moiety binds to a patch of positively charged residues, while the C1 and C2 of the sugar are positioned near the catalytic residues. diva-portal.orgdiva-portal.org These structure-function studies demonstrate how the unique architecture of each enzyme family is tailored to bind arabinose-containing sugar phosphates and perform specific catalytic reactions. mdpi.comrsc.org
Mutational Analysis of Key Catalytic and Binding Residues
Allosteric Regulation and Feedback Mechanisms Involving Related Nucleotides
The metabolic pathways that synthesize nucleotide sugars, including the precursors to uracil arabinose-5'-phosphate (UDP-arabinose), are exquisitely controlled to maintain cellular homeostasis and ensure the appropriate allocation of resources for various critical biological processes, such as cell wall biosynthesis and glycosylation. nih.govmolecularcloud.org This tight regulation is largely achieved through allosteric control and feedback mechanisms, where molecules within the pathway, often the end-products, bind to enzymes at sites distinct from the active site to either inhibit or activate their catalytic activity. numberanalytics.com These mechanisms allow the cell to rapidly respond to changing metabolic demands and prevent the wasteful overproduction of intermediates. nih.gov
The biosynthesis of UDP-arabinose is intricately linked to a network of interconnected reactions starting from UDP-glucose. frontiersin.org Several key enzymes in this pathway are well-documented targets of allosteric regulation, ensuring that the flux of metabolites is precisely managed.
Feedback Inhibition of Key Biosynthetic Enzymes:
A predominant regulatory strategy in the pathway leading to UDP-arabinose is feedback inhibition, where a downstream product inhibits an upstream enzyme. acs.org A central molecule in this regulatory network is UDP-xylose , the direct precursor to UDP-arabinose. researchgate.net
UDP-glucose Dehydrogenase (UGDH): This enzyme catalyzes the irreversible oxidation of UDP-glucose to UDP-glucuronic acid, a committed step in the pathway. oup.com UGDH is a major site of allosteric feedback inhibition by UDP-xylose. oup.comnih.govoup.com UDP-xylose competes with the substrate, UDP-glucose, for the enzyme's active site, effectively reducing the production of UDP-glucuronic acid when UDP-xylose levels are high. nih.govoncotarget.comacs.org In humans, this inhibition is enhanced at physiological pH and involves a structural change in the enzyme to a stable, inactive state. nih.govacs.org This mechanism is crucial for controlling the carbon flow towards the synthesis of cell wall matrix polysaccharides. oup.com
UDP-xylose Synthase (UXS): Also known as UDP-glucuronic acid decarboxylase, this enzyme converts UDP-glucuronic acid into UDP-xylose. nih.gov It is also subject to feedback inhibition by its own product, UDP-xylose. nih.govcapes.gov.br In some bacterial systems, such as Sinorhizobium meliloti, UXS activity is inhibited not only by UDP-xylose but also by UDP-arabinose itself, representing a direct feedback loop from the final product of this specific branch. nih.gov Additionally, the enzyme in these bacteria can be inhibited by NADH. nih.gov
UDP-glucose Pyrophosphorylase (UGPase): This enzyme catalyzes the formation of UDP-glucose from UTP and glucose-1-phosphate. numberanalytics.com While its primary regulation involves feedback inhibition by its product, UDP-glucose , it is also allosterically inhibited by the downstream product UDP-xylose . researchgate.netnih.govnumberanalytics.com This demonstrates a longer-range feedback control, where a product further down the pathway can regulate one of the initial entry points.
Allosteric Activation:
While inhibition is a common theme, allosteric activation also plays a role.
UDP-glucose Pyrophosphorylase (UGPase): This enzyme is allosterically activated by glucose-6-phosphate , a key metabolite in central carbon metabolism. numberanalytics.com This activation links the synthesis of UDP-glucose directly to the availability of glucose, ensuring that the pathway is primed when sugar precursors are abundant.
UDP-glucuronate Carboxy-lyase (UXS): In wheat germ, this enzyme is cooperatively activated by its substrate, UDP-glucuronate , and also allosterically activated by UDP-glucose . capes.gov.br This feed-forward activation by an upstream precursor can help to pull metabolites through the pathway.
These intricate feedback and feed-forward loops create a robust regulatory network. The coordinated control of these enzymes by related nucleotides like UDP-xylose, UDP-glucose, and UDP-arabinose ensures a balanced supply of precursors for the synthesis of complex carbohydrates and glycoproteins, while adapting to the metabolic state of the cell. nih.gov
Interactive Data Table: Allosteric Regulation in the UDP-Arabinose Biosynthetic Pathway
The following table summarizes the key enzymatic control points involving allosteric regulation by related nucleotides in the synthesis pathway of this compound.
| Enzyme | Regulator | Type of Regulation | Organism/System Studied | Citation(s) |
| UDP-glucose Dehydrogenase (UGDH) | UDP-xylose | Inhibition (Feedback) | Plants, Humans | oup.comnih.govoup.comnih.govoncotarget.comacs.org |
| UDP-glucose Pyrophosphorylase (UGPase) | UDP-glucose | Inhibition (Feedback) | General | numberanalytics.com |
| UDP-xylose | Inhibition (Feedback) | Plants | researchgate.netnih.gov | |
| Glucose-6-phosphate | Activation | General | numberanalytics.com | |
| UDP-xylose Synthase (UXS) / UDP-glucuronate Carboxy-lyase | UDP-xylose | Inhibition (Feedback) | Plants, Wheat Germ | nih.govoup.comcapes.gov.br |
| UDP-arabinose | Inhibition (Feedback) | Sinorhizobium meliloti | nih.gov | |
| NADH | Inhibition | Sinorhizobium meliloti | nih.gov | |
| UDP-glucose | Activation | Wheat Germ | capes.gov.br | |
| UDP-xylose 4-epimerase (UXE) | UDP-galactose | Inhibition | Sinorhizobium meliloti | nih.gov |
Analytical and Research Methodologies for Studying Uracil Arabinose 5 Phosphate
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for isolating and purifying uracil (B121893) arabinose-5'-phosphate from complex mixtures, such as reaction media or biological extracts.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both monitoring the progress of enzymatic or chemical syntheses involving uracil arabinose-5'-phosphate and for analyzing the final product. nih.govresearchgate.net Reverse-phase HPLC, often using a C18 column, is a common approach. nih.govresearchgate.net For instance, in the enzymatic synthesis of arabinofuranosylguanine from guanosine, where this compound can be an intermediate, HPLC with a C18 column and a methanol/water mobile phase is used to quantify the product. nih.gov The separation of nucleotides can also be achieved using ion-pair reverse-phase HPLC, which is effective for quantifying nucleotides produced in enzymatic reactions. researchgate.netnih.gov
The choice of column and mobile phase is critical for achieving optimal separation. While C18 columns are widely used, other stationary phases like those compatible with 100% aqueous mobile phases have shown superior results for nucleotide analysis compared to HILIC or ion-pair reversed-phase separations. nih.govsielc.com The detection is typically carried out using a UV detector, often at a wavelength of 260 nm, which is near the maximum absorbance for uracil-containing compounds. nih.govsielc.com
Table 1: HPLC Parameters for Nucleotide Analysis
| Parameter | Description | Common Settings | Reference |
|---|---|---|---|
| Column | The stationary phase where separation occurs. | Reverse-phase C18, Newcrom AH | nih.govsielc.com |
| Mobile Phase | The solvent that moves the sample through the column. | Methanol/Water, Acetonitrile/Ammonium (B1175870) formate (B1220265) buffer | nih.govsielc.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | nih.govsielc.com |
| Detection | The method used to visualize the separated compounds. | UV at 260 nm | sielc.com |
Other Chromatographic Approaches for Nucleotide Separation
Beyond standard reverse-phase HPLC, other chromatographic techniques are employed for the separation of nucleotides and their derivatives. Anion-exchange chromatography is a powerful method for separating charged molecules like nucleotide phosphates. For example, a quaternary ammonium type anion-exchange resin can be used for the isocratic separation of arabinose-nucleoside analogs. nih.gov Another specialized technique involves the use of a boronate-derivatized polyacrylamide column, which selectively retains cis-diols, allowing for the separation of arabinose-containing compounds from those with ribose or deoxyribose sugars. nih.gov
DEAE-cellulose columns are also utilized for the fractionation of nucleotides from nucleic acid hydrolysates using a constant-composition eluent. nih.gov For more complex mixtures, hydrophilic interaction chromatography (HILIC) presents an alternative for separating highly polar compounds like nucleotides, although it is considered a relatively unexplored method in this context. qut.edu.au
Spectroscopic Methods for Characterization and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.
Advanced NMR Techniques for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed three-dimensional structure and conformation of this compound in solution. acs.orgloewenlabs.com Both ¹H and ¹³C NMR provide information about the connectivity and chemical environment of atoms within the molecule. cdnsciencepub.com For instance, ¹³C NMR has been used to study the conformational properties of a series of uracil nucleotides with an arabinose sugar, monitoring chemical shifts and ¹³C-³¹P coupling constants as a function of pH. loewenlabs.com
Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to determine through-space proximities between protons, which is crucial for defining the conformation of the arabinose sugar ring and the orientation of the uracil base relative to the sugar. researchgate.net The conformation of the furanose ring in arabinonucleotides has been a subject of detailed NMR studies, revealing preferences for specific puckering states that differ from ribonucleotides. researchgate.netacs.org
Table 2: Key NMR Parameters for this compound Analysis
| NMR Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Provides information on proton environments and scalar couplings. | cdnsciencepub.comresearchgate.net |
| ¹³C NMR | Reveals the carbon skeleton and the influence of substituents. loewenlabs.com | loewenlabs.com |
| ³¹P NMR | Characterizes the phosphate (B84403) group and its linkages. | oup.com |
| 2D NOESY | Determines spatial proximity of protons, crucial for conformational analysis. researchgate.net | researchgate.net |
Mass Spectrometry for Molecular Identification and Metabolomic Profiling
Mass spectrometry (MS) is a highly sensitive technique used for the molecular identification and quantification of this compound. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex biological samples. acs.org Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleotides, often in the negative ion mode due to the charge of the phosphate group. researchgate.net
Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. researchgate.netmdpi.com The fragmentation pattern of the parent ion provides information about the different moieties of the molecule—the uracil base, the arabinose sugar, and the phosphate group. researchgate.net For example, the fragmentation of nucleotides typically involves the breaking of the N-glycosidic bond, leading to a characteristic ion for the protonated or deprotonated nucleobase, and the breaking of phosphoester bonds, resulting in phosphorus-containing fragment ions. mdpi.com This allows for unambiguous identification and can be used in metabolomic studies to profile the presence and quantity of this compound in cellular extracts. sciex.com
Radiotracer and Isotopic Labeling Techniques in Metabolic Flux Studies
Radiotracer and stable isotope labeling techniques are fundamental to understanding the metabolic fate and flux of this compound within a biological system. nih.gov These methods involve introducing isotopically labeled precursors into cells or organisms and then tracking the incorporation of the label into downstream metabolites. rsc.org
Metabolic flux analysis (MFA) using stable isotopes like ¹³C or ¹⁵N is a powerful approach to quantify the rates of metabolic reactions. creative-proteomics.comnih.gov For instance, cells can be cultured with ¹³C-labeled glucose or ¹⁵N-labeled glutamine, and the resulting isotopic patterns in nucleotides and other metabolites are measured by mass spectrometry or NMR. rsc.org This allows researchers to trace the flow of atoms through metabolic pathways, providing insights into the synthesis and turnover of the nucleotide pool. rsc.orgcreative-proteomics.com While direct studies on this compound are not abundant, the methodologies are well-established for related nucleotides and can be applied to investigate its metabolic roles. nih.gov For example, radiolabeled 9-beta-D-arabinofuranosyladenine 5'-phosphate has been used to study its metabolism and excretion in humans. nih.gov Positron Emission Tomography (PET), a non-invasive imaging technique, can also utilize radiolabeled nucleoside analogs to monitor their distribution and metabolism in vivo. scielo.brscielo.br
Enzymatic Assays for Activity and Kinetics Measurements
The characterization of enzymes involved in the metabolic pathways of uracil and arabinose phosphates relies on robust analytical methodologies to determine their activity and kinetic parameters. These assays are fundamental to understanding enzyme function, mechanism, and efficiency. Methods for monitoring these enzymatic reactions often involve spectrophotometry, spectropolarimetry, and high-performance liquid chromatography (HPLC).
A direct and continuous spectropolarimetric assay has been developed for arabinose 5-phosphate isomerase (API), an enzyme that catalyzes the reversible isomerization of Ribulose 5-phosphate (Ru5P) to Arabinose 5-Phosphate (Ar5P). nih.gov This method leverages the distinct circular dichroism (CD) properties of the substrate and product. Ru5P exhibits a significant negative ellipticity at 279 nm, whereas Ar5P has no CD signal at this wavelength. nih.gov Consequently, the enzymatic reaction can be monitored in real-time by observing the change in the CD signal, providing a user-friendly alternative to hazardous colorimetric assays. nih.gov
For many other enzymes in these pathways, such as nucleoside phosphorylases and kinases, HPLC is the predominant analytical tool. mdpi.comresearchgate.net Assays are typically performed by incubating the enzyme with its substrate(s) under controlled conditions (e.g., pH, temperature). At specific time points, aliquots of the reaction mixture are taken and analyzed by HPLC to separate and quantify the substrates and products. mdpi.com For instance, the activity of uridine (B1682114) phosphorylase can be determined by measuring the rate of formation of uracil and ribose-1-phosphate (B8699412) from uridine. ebi.ac.uk Similarly, the activity of deoxyadenosine (B7792050) kinase can be assayed by monitoring the conversion of deoxyadenosine and ATP into its corresponding 5'-mononucleotide product. mdpi.com
Coupled Enzyme Assays for Pathway Intermediates
In complex metabolic pathways, the desired substrate for an enzyme may not be readily available, or its reaction may be difficult to monitor directly. Coupled enzyme assays overcome these challenges by linking the activity of the enzyme of interest to one or more subsequent enzymatic reactions that lead to a conveniently measurable product. This approach is particularly valuable for studying multi-enzyme cascade reactions and for determining the activity of enzymes acting on transient pathway intermediates. mdpi.comnih.gov
A common strategy is the phosphatase-coupled assay, which can be universally applied to many glycosyltransferases. These enzymes typically produce a nucleoside phosphate as a leaving group. A specific phosphatase is added to the reaction to hydrolyze this leaving group, releasing inorganic phosphate, which can be quantified using a colorimetric reagent like malachite green. The amount of phosphate released is directly proportional to the activity of the primary enzyme.
In the context of arabinoside biosynthesis, coupled assays are essential for characterizing the enzymes involved. For example, the activity of phosphopentomutase (PPM), which converts D-arabinose 5-phosphate to D-arabinose 1-phosphate, can be measured by coupling its reaction with a nucleoside phosphorylase (PNP). mdpi.comnih.gov In this setup, the D-arabinose 1-phosphate produced by PPM is immediately used by PNP along with a nucleobase (e.g., adenine) to synthesize a nucleoside analog (e.g., vidarabine), which can be quantified by HPLC. mdpi.comnih.gov
A multi-enzymatic cascade for the synthesis of vidarabine (B1017) 5′-monophosphate (araA-MP) provides a clear example of the interplay of pathway intermediates. mdpi.comresearchgate.net This system involves three enzymes working in succession.
| Enzyme | Source Organism | Catalyzed Reaction | Role in Cascade |
|---|---|---|---|
| Uridine Phosphorylase (CpUP) | Clostridium perfringens | Arabinosyluracil (araU) + Phosphate ↔ Uracil + α-D-arabinose-1-phosphate | Generates the key intermediate α-D-arabinose-1-phosphate from araU. mdpi.comresearchgate.net |
| Purine (B94841) Nucleoside Phosphorylase (AhPNP) | Aeromonas hydrophila | α-D-arabinose-1-phosphate + Adenine (B156593) (Ade) ↔ Vidarabine (araA) + Phosphate | Couples the intermediate with adenine to synthesize the target nucleoside. mdpi.comresearchgate.net |
| Deoxyadenosine Kinase (DddAK) | Dictyostelium discoideum | Vidarabine (araA) + ATP → Vidarabine 5′-monophosphate (araA-MP) + ADP | Phosphorylates the nucleoside to produce the final product, shifting the overall equilibrium towards synthesis. mdpi.comresearchgate.net |
This table summarizes the enzymes and their roles in a three-step cascade reaction for vidarabine 5′-monophosphate synthesis.
By coupling these reactions, the thermodynamically unfavorable synthesis of the nucleoside is driven forward by the subsequent, irreversible phosphorylation step, leading to a high conversion rate of the final product. mdpi.comresearchgate.net
Genetic Engineering and Molecular Biology Approaches for Enzyme Production and Pathway Manipulation
Genetic engineering and molecular biology are indispensable tools for studying and optimizing metabolic pathways related to uracil and arabinose phosphates. These approaches enable the high-level production of required enzymes and the rational design of microbial cell factories for the efficient synthesis of desired compounds. sathyabama.ac.inacs.org
The production of specific enzymes in sufficient quantities for biocatalysis or detailed study often relies on recombinant DNA technology. The gene encoding the enzyme of interest is cloned into an expression vector, which is then introduced into a suitable host organism, typically Escherichia coli. sathyabama.ac.innih.gov This allows for the overexpression of the target protein, which can then be purified. Enzymes from diverse organisms, such as Clostridium perfringens (CpUP) and Aeromonas hydrophila (AhPNP), have been produced in this manner for use in enzymatic cascades. mdpi.com
Molecular biology techniques are also crucial for manipulating entire metabolic pathways to enhance product yield. acs.org This field, known as metabolic engineering, involves the targeted modification of an organism's genetic and regulatory processes. Key strategies include:
Overexpression of Pathway Enzymes : Increasing the expression levels of critical or rate-limiting enzymes in a pathway. In a study on pseudouridine (B1679824) production, genes for pseudouridine-5'-phosphate (ΨMP) glycosidase and phosphatase from various bacterial sources were screened and overexpressed in E. coli to boost synthesis. acs.org
Deletion of Competing Pathways : Eliminating or downregulating metabolic pathways that divert precursors away from the desired product. To improve pseudouridine yield, genes involved in precursor degradation and negative regulation were deleted from the E. coli genome. acs.org
Enzyme Engineering : Modifying the properties of an enzyme through techniques like site-directed mutagenesis. For example, the role of a specific proline residue in the 5-phosphoribosyl-α-1-pyrophosphate (PRPP) binding site of E. coli uracil phosphoribosyltransferase was investigated by mutating it to an aspartate. nih.gov This change was found to dramatically reduce the catalytic rate and increase the Kм for uracil, demonstrating the residue's critical role in substrate binding and catalysis. nih.gov
Cofactor Engineering : Enhancing the intracellular supply of essential cofactors (e.g., ATP, NADPH). A versatile system was developed in E. coli where the expression of xylose reductase was used to convert sugars into sugar alcohols, which were then metabolized to increase the pool of sugar phosphates and other cofactors, thereby boosting the productivity of engineered pathways. nih.gov
These genetic manipulations can lead to significant improvements in the production of valuable nucleoside analogs. The following table highlights the impact of specific genetic modifications on product yield in an engineered E. coli strain for pseudouridine production.
| Genetic Modification | Strategy | Effect on Pseudouridine Titer |
|---|---|---|
| Screening and overexpression of psuG and phosphatase genes | Enhance final steps of the biosynthetic pathway | Increased yield to 599 mg/L. acs.org |
| Deletion of pseudouridine catabolism-related genes | Prevent degradation of the final product | Further increased accumulation of pseudouridine. acs.org |
| Fed-batch fermentation in a 5 L bioreactor | Process optimization | Achieved a final titer of 7.9 g/L. acs.org |
This table illustrates the stepwise improvement of pseudouridine production through genetic engineering and process optimization.
Through the combined application of these molecular biology approaches, microbial strains can be systematically engineered to become efficient cell factories for the production of complex biochemicals derived from uracil and arabinose phosphate metabolic pathways.
Advanced Research Perspectives and Future Directions
Engineering of Novel Enzymatic Pathways for Uracil (B121893) Arabinose-5'-Phosphate and Analogues
The biosynthesis of uracil arabinose-5'-phosphate relies on specific enzymatic pathways, and a key research frontier is the engineering of these pathways to create novel analogues with customized characteristics. This involves using directed evolution and rational design to modify enzymes like kinases, synthases, and phosphorylases, enabling them to recognize and process altered arabinose or uracil components.
A noteworthy strategy is the modification of existing pathways for nucleotide sugar synthesis. For example, a multi-enzyme cascade has been developed for the one-pot synthesis of vidarabine (B1017) 5′-monophosphate (araA-MP), an antiviral drug. mdpi.comresearchgate.net This process utilizes uridine (B1682114) phosphorylase to generate uracil and α-D-arabinose-1-phosphate from arabinosyluracil (araU). mdpi.comresearchgate.net Subsequently, a purine (B94841) nucleoside phosphorylase couples this intermediate with adenine (B156593) to form vidarabine, which is then phosphorylated to araA-MP. mdpi.comresearchgate.net This cascade demonstrates the potential to overcome equilibrium limitations and solubility issues, achieving high conversion rates. mdpi.comresearchgate.net
Future work will likely focus on expanding the substrate scope of these and other enzymes to produce a diverse library of this compound analogues. These new compounds could be invaluable as biochemical probes or potential therapeutic agents.
Table 1: Key Enzymes in Arabinose Nucleotide Metabolism and Potential Engineering Targets
| Enzyme Class | Function | Potential Engineering Goal |
|---|---|---|
| Phosphorylases | Cleavage and formation of nucleosides | Alter substrate specificity for different bases and arabinose derivatives. |
| Kinases | Phosphorylation of arabinosyl nucleosides | Broaden substrate acceptance to create various 5'-monophosphate analogues. |
| Isomerases | Interconversion of sugar phosphates | Modulate the production of arabinose-5-phosphate (B10769358) from other pentose (B10789219) phosphates. nih.gov |
| Synthases | Formation of nucleotide sugars | Engineer enzymes to produce a wider range of activated arabinose donors. |
Exploration of this compound as a Probe for Biochemical Pathways
Due to its structural similarity to naturally occurring nucleotides, this compound is an ideal scaffold for creating biochemical probes. cymitquimica.com By attaching reporter groups like fluorescent tags or radioisotopes, scientists can monitor its metabolic fate and incorporation into larger molecules. This enables the real-time study of enzyme activities and metabolic pathways in living systems.
For instance, a fluorescently labeled version of this compound could be used to track the activity of specific glycosyltransferases involved in constructing bacterial cell walls. Furthermore, arabinose-containing nucleotides can be used to investigate enzyme kinetics and mechanisms. For example, uracil arabinose-3'-phosphate has a higher affinity for ribonuclease A than uridine 3'-phosphate, making it a useful tool for studying nucleotide-protein interactions. smolecule.com The development of such probes will provide deeper insights into the cellular machinery that utilizes these unique sugar nucleotides.
Role of Arabinose-Containing Nucleotides in Host-Pathogen Interactions and Virulence
Arabinose-containing molecules are vital for the survival and virulence of many pathogenic bacteria, as they are key components of their cell walls. In pathogens like Mycobacterium tuberculosis, arabinose is a fundamental part of the arabinogalactan (B145846) layer of the cell wall. The enzymes responsible for synthesizing and polymerizing this arabinose are often critical for the bacterium's viability.
Recent research indicates that the metabolism of L-arabinose is linked to virulence in enteric pathogens like enterohaemorrhagic Escherichia coli (EHEC) and Citrobacter rodentium. nih.govnih.gov The breakdown of L-arabinose can enhance the expression of virulence factors, such as the type 3 secretion system, which is crucial for host colonization. nih.gov Interestingly, this effect appears to be independent of the need for arabinose as a primary nutrient source during infection. nih.govnih.gov Furthermore, studies in Salmonella enterica have shown that the pathogen can liberate L-arabinose from dietary sources in the host's gut, giving it a competitive advantage and promoting its expansion. researchgate.netresearchgate.net
A deeper understanding of the role of arabinose metabolism in these interactions could pave the way for new anti-infective therapies that target these specific pathways.
Table 2: Pathogens Utilizing Arabinose and Their Mechanisms
| Pathogen | Role of Arabinose | Impact on Virulence |
|---|---|---|
| Mycobacterium tuberculosis | Essential component of the cell wall arabinogalactan. | Structural integrity required for survival and pathogenicity. |
| Enterohaemorrhagic E. coli (EHEC) | Metabolism promotes expression of virulence factors. nih.gov | Enhances ability to colonize host cells. nih.gov |
| Salmonella enterica | Liberated from host diet to gain a competitive advantage. researchgate.net | Promotes pathogen expansion in the gastrointestinal tract. researchgate.net |
| Shigella boydii | Genome contains an operon with homology to arabinose-5-phosphate isomerases. nih.gov | Potential role in carbohydrate utilization. nih.gov |
Development of Research Tools Based on this compound for Nucleic Acid Studies
The distinct stereochemistry of the arabinose sugar in this compound provides exciting opportunities for creating new tools for studying nucleic acids. nih.gov Arabinonucleic acids (ANAs), which are polymers made of arabinose-containing nucleotides, have different structural and functional properties compared to DNA and RNA. nih.gov
One potential application is the use of arabinose-modified nucleotides as chain terminators in DNA sequencing. The 3'-hydroxyl group of arabinose is oriented differently than in ribose, which can impede the formation of phosphodiester bonds by DNA polymerases. nih.gov This feature can be harnessed to create inhibitors for sequencing and for investigating the mechanisms of DNA synthesis. nih.gov
Additionally, incorporating this compound into oligonucleotides can serve as a tool to probe the structure and function of DNA and RNA. These modified oligonucleotides could act as specific inhibitors for enzymes that process nucleic acids or help in studying DNA damage recognition and repair pathways.
Unraveling Undiscovered Biological Functions and Regulatory Networks
While the roles of arabinose-containing nucleotides in bacterial cell wall synthesis are relatively well-established, many of their biological functions likely remain unknown. biologyonline.comwikipedia.orgsathyabama.ac.in Future research will focus on uncovering these undiscovered functions and the regulatory networks that control their metabolism and signaling.
A promising strategy involves using "omics" technologies, such as metabolomics and proteomics, to detect changes in the levels of this compound and its derivatives under various cellular conditions. By linking these changes to alterations in gene expression and protein activity, researchers can start to map the broader biological contexts in which these molecules function. This could lead to the discovery of new signaling pathways, mechanisms of metabolic regulation, and unexpected roles in essential cellular processes, offering new insights into the diverse world of nucleotide biology.
Q & A
Q. How is the structural conformation of uracil arabinose-5'-phosphate characterized in RNA modification studies?
To confirm its structure, researchers use techniques like nuclear magnetic resonance (NMR) and X-ray crystallography , which resolve the arabinose sugar configuration (β-L-arabinofuranose) and phosphate linkage. The compound is classified in MODOMICS under code 3000000069U, with a natural phosphate group and uracil base . Comparative analysis with similar nucleotides (e.g., cytosine arabinose-5'-phosphate) can validate spectral data .
Q. What experimental strategies are used to synthesize this compound in vitro?
Synthesis often involves enzymatic pathways or chemical phosphorylation . For example, lyases (EC 4.2.2.27) catalyze reactions between uracil and ribose-5-phosphate analogs, though arabinose specificity requires careful substrate engineering . Chemical synthesis may employ phosphoramidite chemistry to attach the arabinose-5'-phosphate moiety to uracil, with purity verified via HPLC and mass spectrometry .
Q. How does this compound integrate into metabolic pathway analysis?
In E. coli and fungi, isotopic labeling (e.g., ¹⁴C-uracil) tracks its incorporation into RNA under phosphate starvation. Researchers quantify degradation products using formic-acid-soluble assays and correlate results with transcriptomic data to assess recycling efficiency .
Advanced Research Questions
Q. What methodological challenges arise when studying the arabinose configuration’s impact on enzyme interactions?
The β-L-arabinose conformation in this compound may sterically hinder exonuclease activity, as seen with modified uracil analogs (e.g., 5-hydroxyuracil). Electrophoretic mobility shift assays (EMSAs) and molecular docking simulations are used to map interactions with enzymes like pseudouridine synthase, which show reduced activity compared to ribose-based substrates . Contradictions in kinetic data (e.g., Kₘ variability) require normalization across multiple enzyme batches .
Q. How can researchers resolve contradictions in feedback inhibition studies involving uracil derivatives?
this compound may compete with UTP/UMP in carbamoyl phosphate regulation. To test this, knockout strains (e.g., pyrG89 mutants in Aspergillus) are grown under uracil excess, with intracellular metabolite levels quantified via HPLC . Discrepancies between in vivo and in vitro inhibition assays (e.g., UTP IC₅₀ shifts) suggest compensatory pathways, necessitating RNA-seq to identify upregulated genes .
Q. What frameworks guide the design of genetic studies on this compound biosynthesis?
The PICO framework (Population: microbial mutants; Intervention: arabinose-phosphate supplementation; Comparison: ribose-phosphate analogs; Outcome: growth kinetics) ensures hypothesis clarity. For genome-scale analysis, Red recombinase systems enable precise gene disruptions (e.g., pstSCAB-phoU operon in E. coli), validated via antibiotic resistance markers and Sanger sequencing .
Data Analysis and Validation
Q. How are cellular this compound levels quantified under stress conditions?
Reverse-phase HPLC with UV detection (254 nm) is standard. In Aspergillus, excess uracil increases intracellular concentrations 6.5-fold in pyrG89 mutants, validated against wild-type controls. Data normalization to total phosphate content accounts for RNA degradation artifacts .
Q. What statistical methods address variability in exonuclease inhibition assays?
ANOVA with post-hoc Tukey tests compares exonuclease progression rates across uracil analogs. For example, 5-substituted uracils (e.g., HmU, CarbU) show significant inhibition (p < 0.01) versus unmodified controls, with effect sizes calculated using Cohen’s d .
Research Design Pitfalls and Solutions
Q. How to avoid misinterpreting arabinose-phosphate metabolic flux data?
Common errors include neglecting isotope dilution effects in ¹⁴C tracing. Solutions:
- Use compartmental modeling to distinguish cytosolic vs. mitochondrial pools.
- Validate with knockout strains lacking arabinose transporters (e.g., araE mutants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
